REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[C:5](F)[CH:4]=1.C1CC(C(N)=O)[C:15](=[O:16])CC1>>[N:9]1[C:6]2[C:5](=[CH:4][CH:3]=[CH:8][CH:7]=2)[C:15](=[O:16])[N:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC(=C(C=C1)NN)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(=O)C(C1)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 90°-95°
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated for 1-2 hr at 90°-95° during which time the product
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
precipitated from solution
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed by digestion with toluene
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(C2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |